

physical characteristics of C32:0 fatty acid

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Compound of Interest

Compound Name: *Dotriacontanoic acid*

Cat. No.: *B1200497*

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A Comprehensive Technical Guide to the Physical Characteristics of **Dotriacontanoic Acid** (C32:0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dotriacontanoic acid, also known as lacceroic acid, is a very long-chain saturated fatty acid (VLCFA) with the chemical formula $C_{32}H_{64}O_2$.^{[1][2]} Its extended 32-carbon backbone imparts distinct physical and chemical properties that are of significant interest in various fields, including lipidomics, materials science, and pharmacology. As a component of certain biological waxes and a metabolite in specific pathways, understanding its characteristics is crucial for researchers. This guide provides a detailed overview of the core physical properties of C32:0 fatty acid, outlines experimental methodologies for their determination, and explores its biological relevance.

Core Physical and Chemical Properties

Dotriacontanoic acid is a white, waxy solid at room temperature, a characteristic feature of long-chain saturated fatty acids. Its significant molecular weight and lack of double bonds in its aliphatic tail result in a high melting point and low solubility in polar solvents.

Quantitative Data Summary

The key physical and chemical properties of C32:0 fatty acid are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
IUPAC Name	Dotriacontanoic acid	[1]
Common Names	Lacceroic acid, Lacceric acid	[1]
Chemical Formula	C ₃₂ H ₆₄ O ₂	[1][2]
Molecular Weight	480.85 g/mol	[2]
Melting Point	95-96 °C	[1]
Boiling Point	451.4 °C (at standard atmospheric pressure)	
Density	0.872 g/cm ³	
State at 25°C	Solid	[2]
CAS Registry Number	3625-52-3	[1][2]

Experimental Protocols for Characterization

The accurate determination of the physical properties of C32:0 fatty acid relies on precise analytical techniques. Below are detailed methodologies for two key experimental procedures.

Determination of Melting Point via Differential Scanning Calorimetry (DSC)

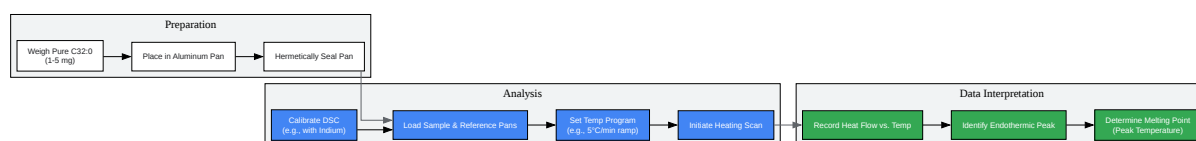
Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[3] It is the gold standard for determining the melting temperature (T_m) of lipids.[4]

Methodology:

- **Sample Preparation:** A small, accurately weighed sample of pure **dotriacontanoic acid** (typically 1-5 mg) is placed into an aluminum DSC pan. An empty, hermetically sealed pan is used as a reference.

- **Instrument Setup:** The DSC instrument is calibrated using standard materials with known melting points (e.g., indium). The starting and ending temperatures for the analysis are set to bracket the expected melting range of the sample. A constant heating rate, typically between 1-10 °C/min, is programmed.
- **Analysis:** The sample and reference pans are heated at the programmed rate. The instrument records the heat flow difference between the two.
- **Data Interpretation:** As the sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram. The melting point is typically determined as the peak temperature of this endotherm.^[5] The area under the peak corresponds to the enthalpy of fusion.

Below is a generalized workflow for the determination of a fatty acid's melting point using DSC.



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Fig. 1: Generalized workflow for melting point determination using DSC.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical method used to separate, identify, and quantify the components of a complex mixture. For fatty acids, which are not sufficiently volatile for direct GC analysis, a derivatization step is required.

Methodology:

- **Derivatization (Transesterification):** The carboxylic acid group of **dotriacontanoic acid** is converted into a more volatile ester, typically a fatty acid methyl ester (FAME). This is achieved by reacting the fatty acid with methanol in the presence of an acid catalyst (e.g., BF_3 or HCl).
- **Extraction:** The resulting FAMEs are extracted from the reaction mixture using an organic solvent like hexane.
- **Injection:** A small volume of the extracted FAME solution is injected into the GC. The high temperature of the injection port vaporizes the sample.
- **Separation:** An inert carrier gas (e.g., helium) transports the vaporized FAMEs through a long, thin capillary column. The column's stationary phase interacts differently with various FAMEs based on their boiling points and polarities, causing them to separate and elute at different times (retention times).
- **Detection (Mass Spectrometry):** As each FAME elutes from the column, it enters the mass spectrometer. Here, it is ionized (typically by electron impact), causing it to fragment into a predictable pattern of charged ions. The mass spectrometer sorts these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound.
- **Identification:** The retention time and the mass spectrum of the C32:0 FAME are compared to those of a known standard or a spectral library (like NIST) for positive identification.

Biological Significance and Metabolic Pathway

Very long-chain fatty acids like C32:0 are not merely storage molecules; they play crucial roles in cellular structure and signaling. They are integral components of sphingolipids and phospholipids, contributing to the stability and barrier function of membranes, especially in tissues like the skin and brain.^[6] **Dotriacontanoic acid** is also a key component of plant cuticular waxes, which protect against water loss and other environmental stresses.^[6]

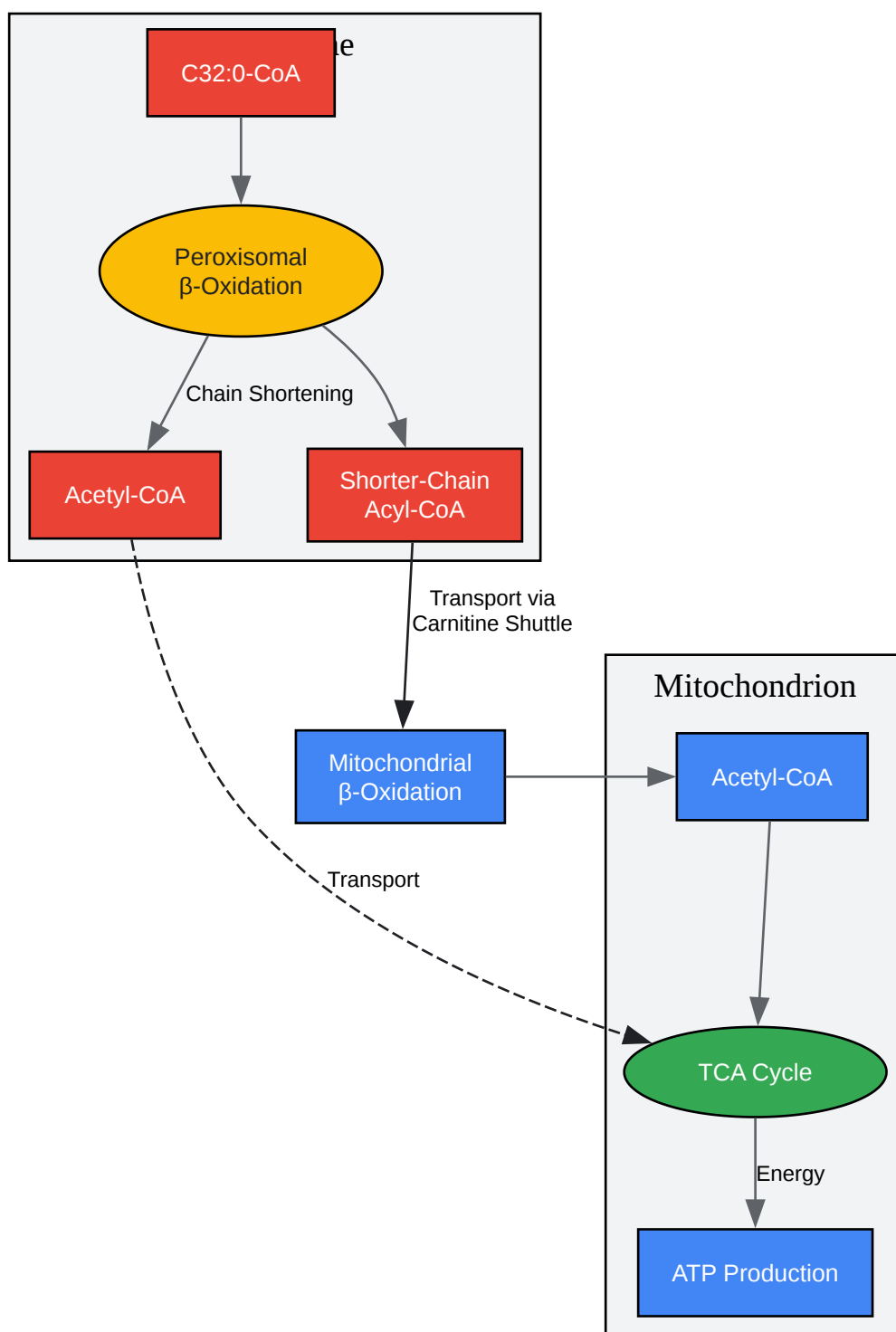
Peroxisomal Beta-Oxidation of VLCFAs

Unlike shorter fatty acids that are metabolized exclusively in the mitochondria, VLCFAs such as **dotriacontanoic acid** undergo an initial chain-shortening process within peroxisomes via beta-

oxidation. This pathway is essential, as defects can lead to severe metabolic disorders like X-linked adrenoleukodystrophy, characterized by the accumulation of VLCFAs.

The process involves a series of enzymatic reactions that shorten the fatty acyl-CoA chain, producing acetyl-CoA and a shorter fatty acyl-CoA, which can then be transported to the mitochondria for complete oxidation.

The diagram below illustrates the key stages of VLCFA metabolism, starting from its entry into the peroxisome to the subsequent mitochondrial processing.



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Fig. 2: Metabolic pathway of very long-chain fatty acids (VLCFAs).

Conclusion

Dotriacontanoic acid (C32:0) possesses distinct physical properties dictated by its long saturated hydrocarbon chain. Its high melting point and hydrophobicity are key characteristics that influence its biological roles and potential applications. The precise measurement of these properties through established techniques like DSC and GC-MS is fundamental for quality control and research. Furthermore, its unique metabolic pathway, initiated in the peroxisome, highlights its specialized function in lipid metabolism and underscores its importance in cellular health and disease. This guide provides a foundational technical overview for professionals engaged in the study and application of this unique very long-chain fatty acid.

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